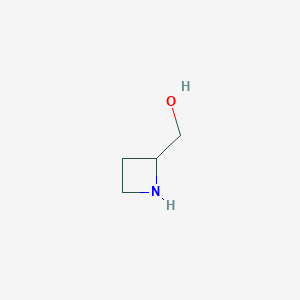

(S)-Azetidin-2-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-azetidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWWNKCHSPDIQW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for S Azetidin 2 Ylmethanol and Its Derivatives

Strategies for Enantioselective Synthesis of (S)-Azetidin-2-ylmethanol

The enantioselective synthesis of this compound and related chiral azetidines is a field of active research, driven by the demand for enantiomerically pure compounds in pharmaceutical development. researchgate.netfrontiersin.org Strategies are diverse, ranging from utilizing naturally occurring chiral precursors to employing sophisticated asymmetric catalysis. researchgate.netfrontiersin.org These methods aim to control the stereochemistry at the C2 position, which is fundamental to the utility of these molecules as chiral building blocks. The development of chiral, azetidine-derived ligands and organocatalysts has enabled asymmetry in a variety of reactions, including Friedel-Crafts alkylations and Michael-type reactions. researchgate.net

Chiral Pool Approaches utilizing Precursors like L-Azetidine-2-carboxylic Acid

A primary and straightforward strategy for synthesizing this compound is the chiral pool approach, which begins with an inexpensive, commercially available chiral starting material. L-Azetidine-2-carboxylic acid, the non-proteinogenic amino acid analogue of proline, is an ideal precursor. researchgate.netgoogle.comrsc.org The synthesis is achieved through the direct reduction of the carboxylic acid functional group to a primary alcohol, which preserves the stereocenter at the C2 position.

This reduction can be accomplished using various reducing agents. The choice of reagent affects the reaction conditions, yield, and purity of the final product. For example, the new optically active β-amino alcohol (S)-1-methyl-2-(diphenylhydroxymethyl)azetidine can be derived from (S)-azetidinecarboxylic acid. researchgate.net The biosynthesis of L-azetidine-2-carboxylic acid itself has been studied, indicating its natural origins and availability. researchgate.net

Table 1: Reduction of L-Azetidine-2-carboxylic Acid Derivatives

| Reducing Agent | Solvent | Temperature | Yield (%) | Enantiomeric Excess (ee) (%) |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | -78°C | 92 | 97 |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH) | 25°C | 78 | 85 |

| Borane-THF complex | Tetrahydrofuran (THF) | N/A | ~97 (purity) | N/A |

Note: This table is illustrative of common reduction methods for carboxylic acids to alcohols and reflects typical conditions and outcomes for this specific transformation.

Asymmetric Catalysis in the Formation of Chiral Azetidine (B1206935) Scaffolds

Asymmetric catalysis represents a powerful and versatile tool for the enantioselective synthesis of chiral molecules, including azetidine scaffolds. frontiersin.orgnih.gov This approach creates the chiral center during the reaction, offering high enantioselectivity and atom economy. frontiersin.org Both organocatalysis and metal-based catalysis have been successfully applied to construct chiral azetidines that can serve as precursors to this compound or its derivatives. nih.govnih.gov These catalytic systems have been developed for reactions such as aldol (B89426) reactions, cycloadditions, and ring expansions. nih.govnih.gov

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a robust method for synthesizing chiral nitrogen heterocycles. researchgate.netnih.gov These catalysts are often inexpensive, less sensitive to air and moisture, and environmentally benign. researchgate.net

Several organocatalytic strategies have been developed for enantioselective azetidine synthesis:

Aza-Michael Addition: An efficient, one-pot procedure involves the organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones, followed by intramolecular reductive cyclization. thieme-connect.com This method produces 1,2,4-trisubstituted azetidines in good to high yields (67–93%) and excellent stereocontrol (78–96% ee). thieme-connect.com

[2+2] Cycloaddition: The formal [2+2] cycloaddition of ketimines with allenoates, promoted by an acid-base organocatalyst like β-isocupreidine (β-ICD), can produce highly functionalized azetidines. jst.go.jp This aza-Morita–Baylis–Hillman-type domino reaction yields products with high enantioselectivity. jst.go.jp Another approach uses peptide-mimic phosphonium (B103445) salts to catalyze the asymmetric [2+2] cycloaddition of tethered trifluoromethyl ketimines and allenes, yielding fused α-trifluoromethyl azetidines with excellent diastereo- and enantioselectivities. rsc.org

Table 2: Organocatalytic Methods for Chiral Azetidine Synthesis

| Reaction Type | Catalyst | Substrates | Yield | Enantioselectivity (ee) |

| Aza-Michael Addition/Reductive Cyclization | Chiral Primary Amine Salt | N-arylphosphoramidates, α,β-unsaturated ketones | 67-93% | 78-96% |

| aza-Morita–Baylis–Hillman Domino Reaction | β-Isocupreidine (β-ICD) | Ketimines, Ethyl allenoate | 49% | 80% |

| α-Chlorination/Cyclization | Proline-derived organocatalyst | Aldehydes | 22-32% | 84-92% |

Transition metal catalysis provides a powerful platform for constructing complex molecular architectures, and the synthesis of azetidines is no exception. longdom.orgresearchgate.net Rhodium(II) complexes, in particular, have proven to be versatile catalysts for various transformations leading to chiral azetidines. nih.govresearchgate.net

Key metal-catalyzed reactions include:

Ring Expansion of Aziridines: A rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones has been developed to synthesize 2-vinyl azetidines. nih.govresearchgate.net This method represents the first example of a ring expansion of aziridines that is enabled by vinyl carbenes. nih.gov

Three-Component Reaction: Rhodium(II) acetate (B1210297) can catalyze a three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols to create 3-substituted-3-hydroxy-β-lactams with two new adjacent stereogenic centers in a single step. acs.org

Ring Expansion of Azetidines: A rhodium-catalyzed ring expansion of 2-(azetidin-3-ylidene) acetates with aryl boronic acids can produce 4-aryl-4,5-dihydropyrrole-3-carboxylates. acs.orgnih.gov The asymmetric version of this reaction, using the QuinoxP* ligand, achieves high enantioselectivities of 91–97% ee. acs.orgnih.gov

Table 3: Rhodium-Catalyzed Synthesis of Azetidine Derivatives

| Reaction Type | Rhodium Catalyst | Ligand (if applicable) | Key Transformation | Yield/Enantioselectivity |

| One-Carbon Ring Expansion | Not specified | N/A | Aziridine to 2-Vinyl Azetidine | High value-added products |

| Three-Component Reaction | Rh₂(OAc)₄ | N/A | Azetidine-2,3-dione to 3-Hydroxy-β-lactam | Good yields, diastereoselective |

| Asymmetric Ring Expansion | Not specified | QuinoxP* | Azetidine to 4-Aryl-4,5-dihydropyrrole | 91-97% ee |

Unimolecular Cyclization Reactions for Azetidine Ring Formation

The formation of the four-membered azetidine ring through unimolecular cyclization is a fundamental strategy in heterocyclic chemistry. researchgate.net This approach involves an intramolecular reaction where a single molecule containing all the necessary atoms folds and bonds to form the cyclic structure. However, the formation of four-membered rings is often thermodynamically and kinetically less favorable compared to five- or six-membered rings, which poses a significant challenge. researchgate.net Despite this difficulty, several methods have been devised to facilitate this ring closure. nih.govjst.go.jp A photochemical Norrish–Yang cyclization of α-aminoacetophenones, for instance, provides a sustainable route to highly strained azetidinols through a 1,5-hydrogen abstraction followed by ring closure. beilstein-journals.org

Intramolecular nucleophilic substitution (SN2) is a classic method for forming cyclic compounds. In the context of azetidine synthesis, this typically involves a γ-amino compound bearing a leaving group on the terminal carbon. The nitrogen atom acts as the nucleophile, displacing the leaving group to form the four-membered ring. jst.go.jpmagtech.com.cn

The success of this ring closure is highly dependent on the substitution pattern and the reaction conditions. magtech.com.cn For example, diversely substituted N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols through a sequence that concludes with a one-pot mesylation and base-induced ring closure. organic-chemistry.org Another method involves reacting a primary arylmethylamine with a 1,3-dihalopropane in the presence of a non-nucleophilic base and water, which promotes the cyclization step. google.com The regioselectivity of these reactions is often controlled by electronic effects, with nucleophilic attack favoring positions that can stabilize the transition state. magtech.com.cn

Stereospecific Ring-Forming Reactions (e.g., from (2-aminoalkyl)oxiranes)

A notable method for the stereospecific synthesis of 2-(hydroxymethyl)azetidines involves the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes. nih.govcsic.es This approach allows for the controlled formation of the azetidine ring, often in competition with the formation of the thermodynamically more favorable five-membered pyrrolidin-3-ols. nih.gov The regioselectivity of this intramolecular nucleophilic substitution is highly dependent on the reaction conditions.

The cyclization of N-tert-butylsulfonyl-(2-aminoalkyl)oxiranes, for instance, can be directed towards the formation of either 2-(hydroxymethyl)azetidines or pyrrolidin-3-ols. nih.gov This highlights the kinetic control that can be exerted over the ring-closure process. Subsequent oxidation of the resulting 2-(hydroxymethyl)azetidines provides a straightforward route to azetidine-2-carboxylic acids in high yields. nih.gov This two-step sequence from (2-aminoalkyl)oxiranes represents a valuable and scalable method for producing versatile azetidine-based compounds. acs.orgsemanticscholar.orgresearchgate.net

[2+2] Cycloaddition Reactions in Azetidine Synthesis

[2+2] cycloaddition reactions are a powerful and direct strategy for the construction of the azetidine ring. rsc.orgresearchgate.net These reactions typically involve the combination of an imine or a related species with an alkene or ketene (B1206846), leading to the formation of the four-membered ring in a single step.

Ketene-Imine Cycloadditions (Staudinger Reaction)

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is one of the most established and versatile methods for the synthesis of β-lactams (azetidin-2-ones). mdpi.compreprints.org These β-lactams can then be reduced to the corresponding azetidines. The reaction is known for its complexity, particularly concerning stereoselectivity, which is influenced by the electronic and steric properties of the reactants, as well as the reaction conditions. mdpi.compreprints.org

The mechanism of the Staudinger reaction is generally considered to be stepwise, involving the nucleophilic attack of the imine on the ketene to form a zwitterionic intermediate. arkat-usa.org The subsequent conrotatory electrocyclic ring closure of this intermediate yields the β-lactam. arkat-usa.org The stereochemical outcome, whether cis or trans, is often determined by the potential for isomerization of the zwitterionic intermediate before ring closure. preprints.orgarkat-usa.org

| Reactants | Conditions | Product(s) | Diastereoselectivity | Reference(s) |

| Substituted Acetic Acids and Schiff Bases | Oxalyl chloride, organic base, room temperature | bis-aryl spiro[azetidine-2,3'-indoline]-2',4-diones | Reversal of diastereoselectivity compared to other methods | rsc.org |

| Ketenes and Imines | Various solvents and temperatures | 2-Azetidinones | Dependent on reactants and conditions | mdpi.compreprints.org |

| bis-o-allyloxyarylideneamines and Ketenes | Not specified | cis-cis bisallyloxyazetidinones | Exclusively cis-cis (mixture of cis-syn-cis and cis-anti-cis) | nih.gov |

Photocycloaddition Strategies

Photochemical [2+2] cycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer an efficient route to functionalized azetidines. rsc.org This reaction involves the photocycloaddition of an imine and an alkene. rsc.org While powerful, the application of this reaction has faced limitations. rsc.org

Recent advancements have focused on visible-light-mediated photocycloadditions, which provide milder and more general protocols. springernature.comnih.govchemrxiv.org These methods often employ a photocatalyst to facilitate the reaction between components like oximes and alkenes. springernature.comnih.gov The use of visible light and a photocatalyst allows for the generation of a triplet-state intermediate from the oxime, which then undergoes the [2+2] cycloaddition with the alkene. researchgate.netnih.gov This approach has expanded the scope of the aza Paternò-Büchi reaction, enabling the synthesis of highly functionalized azetidines under mild conditions. nih.gov Both intermolecular and intramolecular versions of this reaction have been successfully developed. rsc.orgspringernature.com

| Reactants | Catalyst/Conditions | Product | Key Features | Reference(s) |

| Imine and Alkene | UV light (aza Paternò-Büchi) | Functionalized Azetidine | Direct but can have limitations | rsc.org |

| Oximes and Alkenes | Visible light, Iridium photocatalyst | Highly Functionalized Azetidine | Mild conditions, broad scope | nih.govchemrxiv.org |

| Cyclic Oximes and Alkenes | Visible light, triplet energy transfer | Highly Functionalized Azetidine | Access to desirable building blocks | springernature.com |

Regio- and Diastereoselective Control in Azetidine Synthesis

Achieving high levels of regio- and diastereoselectivity is a critical challenge in azetidine synthesis. The strained nature of the four-membered ring often leads to competing reaction pathways.

Quantum Chemical Explanations of Reaction Mechanisms and Stereoselectivity

Quantum chemical calculations, such as Density Functional Theory (DFT), have become invaluable tools for understanding the mechanisms and stereochemical outcomes of azetidine-forming reactions. acs.orgresearchgate.netnih.gov These computational studies can elucidate the transition state geometries and activation energies of competing pathways, providing a rationale for experimentally observed selectivities. acs.orgresearchgate.netnih.gov

For instance, in the base-induced cyclization of (2-aminoalkyl)oxiranes, DFT calculations have been used to explain the preference for the formation of the kinetically favored azetidine ring over the thermodynamically more stable pyrrolidine (B122466) ring. acs.orgsemanticscholar.orgresearchgate.netnih.gov The calculations revealed that the transition state leading to the azetidine has a lower Gibbs free energy of activation, despite the higher strain of the product. acs.orgnih.gov This is attributed to a more favorable orbital overlap in the transition state geometry for the 4-exo-tet cyclization. acs.orgnih.gov

Similarly, computational studies of the Staudinger reaction have provided insights into the factors governing cis/trans stereoselectivity. mdpi.com These studies have examined the role of imine isomerization in the zwitterionic intermediate and the influence of torquoelectronic effects during the ring-closure step. mdpi.com

Influence of Reaction Conditions (e.g., base, temperature) on Stereochemical Outcome

The stereochemical outcome of azetidine synthesis is often highly sensitive to the reaction conditions. Factors such as the choice of base, solvent, and temperature can significantly influence the ratio of diastereomers produced.

In the synthesis of 2-arylazetidines from oxirane precursors, the choice of a strong, non-nucleophilic base is crucial for achieving high regio- and diastereoselectivity. acs.orgsemanticscholar.orgresearchgate.net The use of such bases under kinetically controlled conditions (i.e., low temperatures) favors the formation of the strained four-membered ring. acs.orgsemanticscholar.org

In the Staudinger reaction, the polarity of the solvent can affect the stereoselectivity. acs.org Furthermore, the order of addition of reagents has been shown to influence the stereochemical outcome. acs.org For the synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones, employing oxalyl chloride for in-situ ketene generation at room temperature was found to reverse the diastereoselectivity compared to methods using pre-formed acyl chlorides. rsc.org The base-induced cyclization of N-tert-butylsulfonyl(2-aminoalkyl)oxiranes also demonstrates the critical role of reaction conditions, where different bases and temperatures can favor the formation of either the azetidine or the competing pyrrolidine product. nih.gov

| Reaction | Condition Varied | Effect on Stereoselectivity | Reference(s) |

| Synthesis of 2-Arylazetidines from Oxiranes | Base and Temperature | Strong, non-nucleophilic bases at low temperatures favor kinetic azetidine formation. | acs.orgsemanticscholar.org |

| Staudinger Reaction | Solvent Polarity | Can influence the cis/trans ratio of the β-lactam products. | acs.org |

| Staudinger Reaction (Spiro-β-lactams) | Ketene Generation Method | In-situ generation with oxalyl chloride at room temperature reverses diastereoselectivity. | rsc.org |

| Cyclization of (2-aminoalkyl)oxiranes | Base and Temperature | Can direct the reaction towards either azetidine or pyrrolidine formation. | nih.gov |

Advanced Synthetic Routes to Densely Functionalized Azetidine Systems

The construction of complex molecular architectures based on the azetidine framework is a testament to the ingenuity of modern synthetic chemistry. These advanced strategies enable access to a wide array of densely functionalized azetidine systems with potential applications in various fields of chemical research.

Synthesis of Fused, Bridged, and Spirocyclic Azetidine Derivatives

The synthesis of fused, bridged, and spirocyclic azetidine derivatives represents a significant area of research, driven by the desire to explore novel chemical space. nih.govacs.org These complex structures are often sought after for their potential to mimic natural products and to serve as scaffolds in drug discovery. researchgate.net

One notable approach involves the diversification of a densely functionalized azetidine ring system to create a variety of these intricate architectures. nih.govnih.gov For instance, a strategy starting from N-allyl amino diols can be employed to produce trisubstituted azetidines on a multi-gram scale. nih.govacs.org These intermediates then serve as key precursors for generating skeletal diversity. acs.org

A powerful technique for forming fused ring systems is ring-closing metathesis. This has been successfully applied to create azetidine-fused 8-membered rings. nih.gov The process begins with the N-alkylation of a protected aminoazetidine with allyl bromide, followed by treatment with a Grubbs catalyst to facilitate the ring closure. nih.gov

Intramolecular Buchwald/Hartwig cross-coupling reactions provide another elegant method for accessing fused systems, such as a tetrahydroquinoline core fused to the azetidine ring. nih.govacs.org This transformation is typically achieved starting from an o-bromo-substituted azetidine precursor. nih.govacs.org

The synthesis of spirocyclic azetidines has also been a focus of considerable effort. nih.govresearchgate.net One method involves the metalation of a cyanoazetidine intermediate, which can lead to the formation of a novel spirocyclic azetidine scaffold. nih.gov The stereochemical outcome of such cyclizations can be controlled by modulating the nucleophilicity of the azetidine nitrogen, for example, through the use of a Boc protecting group to afford trans-spirocyclic systems. nih.govacs.org

Table 1: Examples of Advanced Synthetic Routes to Fused and Spirocyclic Azetidines

| Starting Material | Key Reaction | Product Type | Reference |

| N-allyl amino diols | Multi-step synthesis | Trisubstituted azetidines | nih.govacs.org |

| N-allylated aminoazetidine | Ring-closing metathesis | Fused 8-membered ring | nih.gov |

| o-bromo-substituted azetidine | Intramolecular Buchwald/Hartwig coupling | Fused tetrahydroquinoline | nih.govacs.org |

| Cyanoazetidine | Metalation and cyclization | Spirocyclic azetidine | nih.gov |

Solid-Phase Synthesis Techniques for Azetidine Libraries

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of large collections of compounds for high-throughput screening. In the context of azetidine chemistry, this technique has been successfully employed to create extensive libraries of spirocyclic azetidines. nih.govresearchgate.net A notable achievement in this area is the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines, demonstrating the efficiency and scalability of this approach for generating molecular diversity. nih.govnih.govacs.orgbroadinstitute.org

The general strategy for the solid-phase synthesis of azetidine libraries involves the immobilization of a suitable azetidine building block onto a solid support. researchgate.net This is followed by a series of diversification reactions, where various reagents are added in a combinatorial fashion to introduce a wide range of substituents and functionalities. The final products are then cleaved from the solid support and purified. This methodology allows for the systematic exploration of structure-activity relationships and the identification of lead compounds with desired properties. nih.gov

Derivatization Strategies of this compound

This compound is a valuable chiral building block, and its derivatization is key to unlocking its full potential in the synthesis of more complex molecules. These strategies focus on modifying its inherent functional groups and introducing new substituents to create a diverse array of derivatives.

Functional Group Transformations and Manipulations

The hydroxyl group and the secondary amine of this compound are prime targets for functional group transformations. The hydroxyl group can undergo oxidation to a carbonyl group using standard oxidizing agents. Conversely, it can be substituted with other functional groups through the use of reagents like tosyl chloride or thionyl chloride.

The nitrogen atom of the azetidine ring can also be manipulated. For instance, N-oxidation of (1-benzylazetidin-2-yl)methanol (B1291292) can be achieved, though the resulting N-oxide can be unstable and undergo rearrangement upon heating. thieme-connect.de The secondary amine can also be alkylated. A hydrogen borrowing C-alkylation has been reported for a Boc-protected azetidine alcohol, demonstrating a modern approach to C-C bond formation. nih.gov

Table 2: Key Functional Group Transformations of Azetidin-2-ylmethanol (B112356) Derivatives

| Functional Group | Transformation | Reagents/Conditions | Product | Reference |

| Hydroxyl | Oxidation | CrO₃ or PCC | Carbonyl group | |

| Hydroxyl | Substitution | TsCl or SOCl₂ | Substituted azetidine | |

| Ring Nitrogen | N-Oxidation | 3-Chloroperoxybenzoic acid | Azetidine 1-oxide | thieme-connect.de |

| Ring Nitrogen (as Boc-protected alcohol) | C-Alkylation | [Cp*IrCl₂], KOt-Bu | α-Alkylated ketone | nih.gov |

Introduction of Diverse Substituents for Structural Diversification

The introduction of a wide range of substituents onto the this compound scaffold is crucial for structural diversification and for tailoring the properties of the resulting molecules. This is often achieved through the reaction of the hydroxyl or amino functionalities with a diverse set of building blocks.

Esterification of the hydroxyl group is a common strategy. For example, this compound derivatives can be esterified with carboxylic acids to introduce new functionalities. nih.gov This approach has been used in the synthesis of antagonists for adrenergic receptors, highlighting the importance of such derivatization in medicinal chemistry. nih.gov

The secondary amine of the azetidine ring provides a convenient handle for introducing substituents via N-alkylation or N-acylation. These reactions allow for the incorporation of a vast array of chemical motifs, contributing to the structural and functional diversity of the resulting azetidine derivatives. The synthesis of fused and spirocyclic systems, as discussed previously, inherently involves the introduction of complex substituents that dramatically alter the three-dimensional structure of the parent azetidine core. nih.govacs.org

Applications of S Azetidin 2 Ylmethanol in Advanced Organic Synthesis

(S)-Azetidin-2-ylmethanol as a Chiral Building Block

As a chiral building block, this compound provides a foundational scaffold upon which chemists can construct more elaborate molecules. bldpharm.com Chiral building blocks are enantiomerically pure compounds used as starting materials, enabling the efficient synthesis of molecules with defined stereochemistry, which can profoundly impact biological activity and physical properties. The azetidine (B1206935) ring, a saturated four-membered azaheterocycle, is a crucial active structural unit in numerous natural and synthetic biologically active compounds. magtech.com.cn

Construction of Complex Molecules with Defined Stereochemistry

The primary utility of this compound lies in its ability to impart its specific stereochemical information to a target molecule. The "(S)" designation indicates a specific three-dimensional arrangement at the chiral center (carbon-2 of the azetidine ring). During synthesis, this pre-defined stereocenter is incorporated into the final product, obviating the need for complex asymmetric synthesis steps or challenging chiral separations later in the process. This approach is fundamental to creating stereochemically defined molecules for pharmaceuticals, agrochemicals, and advanced materials. The inherent strain of the azetidine ring can also be harnessed to drive specific reactions, allowing for controlled ring-opening or expansion to form other heterocyclic systems like pyrrolidines, further expanding its synthetic utility. researchgate.net

Precursor for the Synthesis of Various Pharmaceuticals and Fine Chemicals

This compound serves as a key starting material for a diverse array of chemical entities. The hydroxyl (-OH) and secondary amine (-NH) groups on the molecule are reactive functional handles that allow for sequential and controlled chemical modifications. This dual functionality enables its incorporation into a wide range of molecular frameworks. Research has demonstrated the synthesis of densely functionalized azetidine ring systems that can be diversified to access a variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net These complex scaffolds are often precursors to novel pharmaceutical agents and specialized fine chemicals.

Role in Medicinal Chemistry Scaffolds and Drug Discovery

The azetidine moiety is considered a valuable scaffold in medicinal chemistry. nih.gov Its rigid, three-dimensional structure can impart favorable properties to a drug candidate, such as improved binding affinity to a biological target, enhanced metabolic stability, and optimized solubility. The incorporation of the azetidine ring can lead to novel chemical entities with improved pharmacological profiles. researchgate.netnih.gov

Development of Azetidine-Containing Pharmaceuticals

The unique structural and chemical properties of the azetidine ring have led to its inclusion in a number of approved drugs and clinical candidates. medwinpublishers.com The ring can act as a rigid spacer or a conformational constraint, locking a part of the molecule into a specific orientation that is optimal for interacting with a biological target. The use of enantiomerically pure forms, derived from precursors like this compound, is critical, as different stereoisomers of a drug can have vastly different biological activities. Azetidine-containing compounds have shown a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.gov

Table 1: Examples of Therapeutic Areas for Azetidine-Containing Compounds

| Therapeutic Area | Potential Biological Activity |

| Oncology | Anticancer |

| Infectious Disease | Antibacterial, Antiviral, Antifungal |

| Inflammation | Anti-inflammatory |

| Central Nervous System | CNS Disorders, Analgesic |

| Metabolic Disease | Antidiabetic, Antiobesity |

Synthesis of Biologically Active Compounds

This compound is a precursor for compounds with a broad spectrum of biological activities. The azetidin-2-one (or β-lactam) ring, a close structural relative, is a well-known pharmacophore in antibiotics. nih.gov Beyond β-lactams, the fully saturated azetidine ring derived from this compound is a key component in compounds targeting various diseases. nih.govnih.gov For example, novel azetidine-containing analogues of the antitumor agent TZT-1027 have been synthesized and shown to exhibit potent antiproliferative activities against cancer cell lines. mdpi.com Additionally, various azetidinone derivatives have been synthesized and evaluated for activities including antimicrobial and anti-leukemic effects. researchgate.netpeerscientist.com

Table 2: Research Findings on Biologically Active Azetidine Derivatives

| Derivative Class | Biological Activity Investigated | Research Outcome |

| TZT-1027 Analogues | Antiproliferative (Antitumor) | Potent activity with IC50 values in the nanomolar range against A549 and HCT116 cell lines. mdpi.com |

| 2-Azetidinones from Pyrazine Dicarboxylic Acid | Antimicrobial | Some derivatives revealed excellent antibacterial and antifungal activities. researchgate.net |

| Novel 2-Azetidinone Derivatives | Anti-Leukemic | One compound (AZT-6) showed potent in-vitro anti-leukemic activity. peerscientist.com |

| General Azetidine Scaffolds | Diverse Pharmacological Activities | Azetidine-containing compounds have shown anticancer, antibacterial, anti-inflammatory, antiviral, and antidiabetic activities, among others. nih.gov |

Application in Lead Compound Development and Optimization

In drug discovery, lead optimization is the process of refining a biologically active compound (a "hit" or "lead") to improve its drug-like properties. danaher.combiobide.com this compound and the scaffolds derived from it are valuable tools in this process. Introducing an azetidine ring can significantly alter a molecule's physicochemical properties. nih.gov Its rigid nature can improve target selectivity and potency by pre-organizing the molecule for optimal binding. Furthermore, the small, polar nature of the azetidine ring can enhance solubility and permeability, key factors in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The modification of lead compounds by incorporating novel scaffolds, such as those derived from azetidines, is a key strategy for developing new and effective therapeutics. nih.gov

Peptidomimetics and Amino Acid Analogues

The synthesis of peptidomimetics containing the azetidine scaffold often involves the use of azetidine-2-carboxylic acid, a derivative of this compound. This non-proteinogenic amino acid can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. Research has shown that the presence of an azetidine residue can perturb the typical secondary structure of peptides. For instance, the introduction of an azetidine group into a proline-rich peptide sequence has been observed to alter the cis/trans peptide bond equilibrium that is characteristic of proline-containing peptides umich.edu.

Furthermore, the 3-aminoazetidine (3-AAz) subunit, derived from this compound, has been utilized as a turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides researchgate.net. The incorporation of this motif has been shown to significantly improve the efficiency of macrocyclization reactions for tetra-, penta-, and hexapeptides researchgate.net. X-ray diffraction analysis of a cyclic tetrapeptide containing an azetidine ring revealed that it encourages an all-trans conformation, which is less stable in the parent macrocycle researchgate.net. This demonstrates the profound impact of the azetidine ring on peptide conformation. Moreover, these azetidine-containing cyclic peptides exhibit increased stability towards proteases, a desirable property for therapeutic peptides researchgate.net.

The versatility of the azetidine ring also allows for late-stage functionalization of the resulting peptidomimetics. The nitrogen atom of the azetidine ring can be selectively deprotected and modified, or a "click-based" approach can be employed for further derivatization, enabling the attachment of various functionalities such as fluorescent dyes or biotin tags researchgate.net. This adaptability makes this compound and its derivatives powerful tools for creating diverse libraries of peptidomimetics with tailored properties.

Catalytic Applications of this compound Derivatives

Derivatives of this compound have found significant utility in the field of asymmetric catalysis, serving as both chiral ligands for metal-catalyzed reactions and as organocatalysts for enantioselective transformations. The rigid, chiral scaffold of the azetidine ring, coupled with the functionality of the methanol group, allows for the creation of well-defined chiral environments that can effectively control the stereochemical outcome of a variety of chemical reactions.

Chiral Ligands in Asymmetric Catalysis

The chiral structure of this compound makes it an excellent starting material for the synthesis of novel chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral catalyst that can induce enantioselectivity in a wide range of transformations. The azetidine nitrogen and the hydroxyl group of the methanol moiety provide two potential coordination sites, allowing for the formation of bidentate ligands. Further modifications to the nitrogen or the oxygen atom can be used to fine-tune the steric and electronic properties of the ligand, thereby optimizing its performance in a specific catalytic reaction.

For example, chiral ligands derived from this compound have been employed in transition metal-catalyzed reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The conformational rigidity of the four-membered ring helps to create a well-defined and predictable chiral pocket around the metal center, which is crucial for achieving high levels of enantioselectivity. The stereochemical outcome of the reaction is dictated by the preferential binding of one of the prochiral faces of the substrate to the chiral catalyst, leading to the formation of one enantiomer in excess.

Organocatalysts in Enantioselective Reactions

In addition to their role as chiral ligands, derivatives of this compound have also been developed as effective organocatalysts. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. The chiral secondary amine of the azetidine ring, once appropriately functionalized, can participate in various modes of organocatalysis, including enamine and iminium ion catalysis.

For instance, proline, a five-membered ring amino acid, is a well-known organocatalyst. Azetidine-2-carboxylic acid, a direct derivative of this compound, can be considered a four-membered ring analogue of proline and has been investigated for its catalytic activity. The structural constraints imposed by the smaller ring system can lead to different reactivity and selectivity profiles compared to proline-based catalysts. These azetidine-based organocatalysts have been successfully applied in a variety of enantioselective reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions, often providing high yields and excellent enantioselectivities. The ability to modify the azetidine scaffold allows for the systematic optimization of the catalyst structure to achieve the desired reactivity and stereochemical control.

This compound in Heterocyclic Chemistry

This compound is a valuable chiral building block in heterocyclic chemistry, providing a versatile scaffold for the synthesis of a wide array of more complex heterocyclic systems. The inherent strain of the four-membered ring and the presence of multiple functional groups (a secondary amine and a primary alcohol) make it a reactive intermediate that can undergo various transformations to construct larger and more elaborate molecular architectures.

Synthesis of Higher Nitrogen Heterocycles

The azetidine ring of this compound can serve as a precursor for the synthesis of larger nitrogen-containing heterocycles. Ring-opening reactions, followed by subsequent cyclization with appropriate reagents, can lead to the formation of five-, six-, or even seven-membered rings. For example, nucleophilic attack at one of the ring carbons can induce ring opening, and the resulting intermediate can be trapped intramolecularly to form a new heterocyclic ring.

Furthermore, the nitrogen atom of the azetidine can be functionalized and then participate in cyclization reactions. For instance, acylation of the nitrogen followed by an intramolecular reaction can lead to the formation of bicyclic systems containing the azetidine ring fused to another ring. The chirality of the starting material is often transferred to the final product, making this a useful strategy for the asymmetric synthesis of complex heterocyclic molecules. Azetidine carboxylic acids, derived from this compound, are also important building blocks for obtaining various biologically active heterocyclic compounds mdpi.com.

Ring Expansion and Ring Contraction Reactions

The strained nature of the azetidine ring makes it susceptible to ring expansion and ring contraction reactions, providing access to other important classes of heterocyclic compounds. Ring expansion reactions can be initiated by various reagents and reaction conditions, leading to the formation of larger rings such as pyrrolidines and piperidines. For example, treatment of an N-substituted azetidin-2-ylmethanol (B112356) derivative with a suitable reagent can induce a rearrangement that results in the insertion of an atom into the ring, leading to a five-membered ring.

Formation of Fused and Spirocyclic Heterocyclic Systems

Fused and spirocyclic heterocyclic scaffolds are prevalent in a vast number of biologically active natural products and pharmaceuticals. The rigid, three-dimensional structures of these systems are highly sought after in drug discovery for their ability to present substituents in well-defined spatial orientations, leading to enhanced target binding and improved pharmacological properties. While direct examples of the conversion of this compound into these complex architectures are not extensively documented in publicly available literature, its structural motifs are key to established synthetic strategies.

Chiral azetidine derivatives are crucial for the enantioselective synthesis of fused and spirocyclic systems. General methodologies for the construction of these frameworks often involve intramolecular cyclization reactions or cycloaddition processes where the stereochemistry of the starting material dictates the stereochemical outcome of the product.

Fused Heterocyclic Systems: The synthesis of fused azetidine systems can be achieved through intramolecular cyclization of appropriately functionalized azetidine precursors. For instance, derivatives of this compound can be elaborated to introduce reactive groups that can undergo intramolecular nucleophilic attack on the azetidine ring or on a side chain, leading to the formation of a new fused ring. Methods such as intramolecular SN2 reactions, where a nitrogen atom displaces a leaving group, are commonly employed for the formation of azetidine rings within a fused system. nih.gov

Spirocyclic Heterocyclic Systems: Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. The synthesis of spiro-azetidines often relies on cycloaddition reactions or strain-release driven spirocyclization. For example, the reaction of imines with alkenes in a [2+2] cycloaddition can generate the azetidine ring of a spirocycle. The chirality of the reactants, which can be derived from precursors like this compound, is critical for controlling the stereochemistry of the resulting spirocyclic product.

One notable strategy involves the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. nih.gov This approach harnesses the inherent ring strain of the azabicyclo[1.1.0]butane fragment to drive the formation of a diverse range of spiro-azetidines. nih.gov While not a direct application of this compound, this highlights the importance of strained four-membered rings in constructing complex spirocyclic architectures.

The following table summarizes general synthetic approaches to fused and spirocyclic azetidine systems where a chiral precursor like this compound could be utilized.

| System Type | General Synthetic Strategy | Potential Role of this compound |

| Fused Azetidines | Intramolecular Cyclization | Serve as a chiral starting material for the introduction of stereocenters. The alcohol functionality can be modified to introduce a reactive group for cyclization. |

| Spiro-Azetidines | [2+2] Cycloaddition | Precursor to chiral imines or alkenes used in the cycloaddition reaction to control the stereochemistry of the spirocenter. |

| Spiro-Azetidines | Strain-Release Driven Spirocyclization | Although not a direct starting material, its derivatives could potentially be converted to strained intermediates required for this type of reaction. |

Application in Materials Science and Polymerization

The application of this compound in materials science and polymerization is an emerging area of research. Its bifunctional nature, possessing both a reactive amine and a hydroxyl group, along with its inherent chirality, makes it an attractive monomer for the synthesis of novel polymers with unique properties.

While specific examples of polymers derived directly from this compound are not widely reported, the polymerization of related azetidine derivatives provides insight into its potential. The anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines has been demonstrated to produce linear poly(trimethylenimine)s. nih.govrsc.org This process allows for the synthesis of polymers with controlled molecular weights and narrow dispersities. nih.gov The sulfonyl groups can be subsequently removed to yield the parent polyamine. nih.gov

This methodology suggests a potential pathway for the polymerization of this compound derivatives. The nitrogen of the azetidine ring could be protected with a suitable activating group, such as a tosyl or mesyl group, to facilitate anionic ring-opening polymerization. The resulting chiral polymer would possess pendant hydroxymethyl groups, which could be further functionalized to tailor the material's properties.

The incorporation of the chiral this compound unit into a polymer backbone could lead to the development of:

Chiral Polymers: These materials are of interest for applications in chiral chromatography, enantioselective catalysis, and as chiral recognition materials.

Functional Polyamides: The ring-opening of the azetidine can lead to the formation of polyamide structures. The presence of the hydroxyl group from the methanol moiety would introduce functionality along the polymer chain, which could be used for cross-linking or for the attachment of other molecules. The synthesis of polyamides from strained N-carbonyl aziridines highlights the potential for similar chemistry with azetidine derivatives. nsf.gov

The following table outlines the potential applications of this compound in materials science.

| Material Type | Potential Synthetic Route | Key Features and Potential Applications |

| Chiral Polyamines | Anionic Ring-Opening Polymerization of N-activated this compound derivatives, followed by deprotection. | Chirality in the polymer backbone; potential use in chiral separations and asymmetric catalysis. |

| Functional Polyamides | Ring-opening polymerization of N-acylated this compound derivatives. | Pendant hydroxyl groups for further functionalization; potential for creating cross-linked materials or polymers with tailored properties. |

| Chiral Ligands for Catalysis | Use as a building block for the synthesis of more complex chiral ligands. | The azetidine framework provides a rigid scaffold for the precise positioning of coordinating atoms. |

While the direct application of this compound in these areas is still in its early stages, its unique structural characteristics position it as a promising candidate for the development of advanced materials with novel properties. Further research into the polymerization of this chiral monomer and its derivatives is warranted to fully explore its potential.

Biological and Pharmacological Research of S Azetidin 2 Ylmethanol Derivatives

Diverse Biological Activities of Azetidine (B1206935) Derivatives

The strained four-membered ring of azetidine is a key feature that contributes to the biological activity of its derivatives. This structural characteristic has been exploited in the development of various therapeutic agents.

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

Azetidine derivatives, particularly those containing the 2-azetidinone (or β-lactam) ring, are well-known for their antibacterial properties. This class of compounds includes the widely used penicillin and cephalosporin antibiotics derpharmachemica.com. The antibacterial action of β-lactam antibiotics stems from their ability to inhibit the synthesis of the bacterial cell wall derpharmachemica.com.

The antimicrobial activity of azetidine derivatives is not limited to their antibacterial effects. Studies have shown that various substituted azetidin-2-ones also exhibit significant antifungal and antitubercular activities medwinpublishers.commanipal.edu. For instance, a series of synthesized azetidin-2-one derivatives showed promising activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL medwinpublishers.com.

The antimicrobial potential of these compounds is often influenced by the nature and position of substituents on the azetidine ring. For example, the introduction of a chloro substituent has been shown to enhance the antimycobacterial activity of certain azetidin-2-one derivatives medwinpublishers.com.

Table 1: Antimicrobial Activity of Selected Azetidin-2-one Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| 2-Azetidinone Derivatives | Mycobacterium tuberculosis | Good to moderate antitubercular activity | medwinpublishers.com |

| Pyridine Containing Azetidin-2-ones | Staphylococcus aureus | Good antibacterial activity | medwinpublishers.com |

| N/C-4 Substituted Azetidin-2-ones | Bacillus anthracis, Staphylococcus aureus, Candida albicans | Potent antimicrobial activity | nih.gov |

Anticancer Potential

The anticancer properties of azetidine derivatives have been a subject of extensive research. Novel series of N-substituted azetidinones have been synthesized and evaluated for their in vitro anticancer activity medwinpublishers.com. Some of these compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon carcinoma (HCT-116), and lung adenocarcinoma (A549) cell lines medwinpublishers.comnih.gov.

The mechanism of anticancer action for some of these derivatives is believed to involve the inhibition of key cellular processes, such as tubulin polymerization medwinpublishers.com. For example, certain N-substituted azetidinones have shown good inhibitory activity against β-tubulin, a critical component of the cellular cytoskeleton medwinpublishers.com.

In some studies, specific azetidinone derivatives have exhibited potent anti-leukemic activity. For instance, in a series of synthesized 2-azetidinone derivatives, one compound, AZT-6, showed significant activity against leukemia cell lines peerscientist.com.

Table 2: Anticancer Activity of Selected Azetidine Derivatives

| Compound Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| N-substituted Azetidinones | Breast (MCF-7), Colon (HCT-116), Lung (A549) | Good growth inhibition | medwinpublishers.com |

| 2-Azetidinone Derivatives | Breast (MCF-7) | Average anticancer potential | nih.gov |

| 2-Azetidinone Derivative (AZT-6) | Leukemia | Potent anti-leukemic activity | peerscientist.com |

Anti-inflammatory and Immunomodulatory Activities

Certain azetidine derivatives have demonstrated promising anti-inflammatory and immunomodulatory effects. For example, a novel azetidine derivative, KHG26792, has been shown to possess anti-inflammatory and anti-oxidative properties in microglial cells, suggesting its potential as a therapeutic agent for neuroinflammatory conditions nih.gov. This compound was found to attenuate the production of inflammatory mediators such as IL-6, IL-1β, and TNF-α nih.gov.

The anti-inflammatory activity of some azetidin-2-one derivatives has been linked to the inhibition of the phospholipase A2 (PLA2) enzyme medwinpublishers.com. There appears to be a correlation between the anti-inflammatory, anti-tubercular activity, and the expression of the PLA2 enzyme medwinpublishers.com. Furthermore, some newly synthesized substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino (6,5-b) indoles have shown promising anti-inflammatory and analgesic activities with better ulcerogenic profiles than some established non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov.

Other Therapeutic Applications

The therapeutic potential of azetidine derivatives extends beyond antimicrobial, anticancer, and anti-inflammatory activities. Research has indicated their possible utility as anticonvulsant and antidiabetic agents nih.gov. The diverse biological activities of azetidinones make them attractive scaffolds for the development of new drugs for a variety of diseases impactfactor.orghilarispublisher.com.

Structure-Activity Relationship (SAR) Studies of (S)-Azetidin-2-ylmethanol Derivatives

While specific SAR studies on this compound derivatives are limited in the reviewed literature, the broader class of azetidine derivatives has been the subject of such investigations. These studies provide valuable insights into how the chemical structure of these compounds influences their biological activity.

Influence of Substituent Patterns on Biological Activity

The biological activity of azetidine derivatives is highly dependent on the nature and position of substituents on the azetidine ring. For instance, in the context of antimicrobial activity, the presence of a chloro group on the azetidine ring has been found to enhance the antimycobacterial efficacy of some derivatives medwinpublishers.com.

In the case of anticancer activity, the specific substitutions on the azetidinone ring can significantly impact their potency. For example, different aryl substitutions on the azetidinone ring lead to varying degrees of cytotoxicity against cancer cell lines medwinpublishers.comnih.gov.

Design of Novel Azetidine-Based Lead Compounds

The design of novel lead compounds derived from this compound has focused on creating structurally diverse and densely functionalized azetidine ring systems. These efforts aim to generate molecules with favorable properties for drug discovery, particularly for targets within the central nervous system (CNS). The synthesis strategies often begin with the creation of a core azetidine scaffold, which is then diversified to produce a wide array of fused, bridged, and spirocyclic ring systems. nih.govoregonstate.edu

One notable approach involves the use of diversity-oriented synthesis (DOS) to expand upon previously described scaffolds, such as those derived from ephedrine. This is particularly compelling because the resulting structures can embed a phenethylamine structural motif, which is present in many CNS-active agents. nih.gov The synthesis of these complex scaffolds often starts from β-amino alcohols to form 2-cyano azetidines, which serve as versatile intermediates for further chemical modifications. nih.gov

The design process for these novel azetidine-based compounds includes the strategic incorporation of various chemotypes, such as sulfonamides, amides, and amines. This allows for the exploration of a broad chemical space and the fine-tuning of physicochemical properties to meet the stringent requirements for CNS drug candidates, including the ability to cross the blood-brain barrier (BBB). nih.gov For instance, researchers have developed methods to access novel spirocyclic azetidine scaffolds and azetidine-fused 8-membered rings through techniques like ring-closing metathesis. nih.gov

Furthermore, the design of these lead compounds is not limited to CNS applications. For example, (R)-azetidine-2-carboxamide derivatives have been designed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a target in cancer therapy. nih.govacs.org These designs build upon previous work with proline-based inhibitors, demonstrating the versatility of the azetidine scaffold in medicinal chemistry. nih.govacs.org

Research on Pharmacokinetic and Physicochemical Properties relevant to Drug Development

The successful development of new drugs hinges on a thorough understanding of their pharmacokinetic and physicochemical properties. For derivatives of this compound, significant research has been conducted to assess these characteristics, particularly for compounds designed to target the CNS. nih.govbroadinstitute.org

Assessment of Metabolic Stability and Bioavailability

The assessment of metabolic stability and bioavailability is a critical step in the development of azetidine-based drug candidates. In vitro assays are commonly employed to predict the in vivo behavior of these compounds. For a representative set of compounds from a CNS-focused library, properties such as solubility, protein binding, and stability in plasma and liver microsomes have been measured. nih.gov

Many of the tested azetidine derivatives were found to be highly soluble in both water and phosphate-buffered saline, a desirable characteristic for drug absorption. nih.gov Furthermore, they displayed low to moderate protein binding in both mouse and human sera, which is important for ensuring a sufficient fraction of the unbound drug is available to exert its therapeutic effect. nih.gov Notably, a high degree of stability in human and mouse plasma was observed for almost all tested molecules, suggesting a lower likelihood of rapid degradation in the bloodstream. nih.gov

The inherent ring strain of the azetidine core can, however, present challenges to metabolic stability. There is a potential for metabolic ring-opening, for instance, through reaction with glutathione. nih.gov This highlights the importance of careful structural design to balance the advantageous properties conferred by the azetidine ring with metabolic stability.

Development of CNS-Focused Lead-Like Libraries

A significant area of research has been the development of CNS-focused lead-like libraries based on the this compound scaffold. nih.govbroadinstitute.org The goal is to create a collection of compounds "pre-optimized" with the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties required for effective CNS penetration and activity. nih.gov

The design of these libraries involves a data-driven approach, where simple descriptors like molecular weight, topological polar surface area (TPSA), LogP, and the number of hydrogen bond donors and acceptors are calculated at the design stage. nih.gov This allows for the application of filters to tailor the properties of the library members to align with the narrow window of physicochemical parameters that favor BBB penetration. nih.gov

An in silico analysis of these libraries, using tools such as the CNS multiparameter optimization (MPO) algorithm, has shown that many of the designed compounds possess a high desirability score for CNS applications. nih.gov Furthermore, these azetidine-based compounds exhibit a high degree of structural diversity when compared to existing CNS drugs, indicating their potential to explore novel chemical space. nih.gov The in vitro profiling of representative compounds from these libraries has confirmed their favorable ADME profiles, underscoring the success of this targeted library design strategy. nih.gov

Mechanisms of Action for Azetidine-Containing Bioactive Molecules

The biological activity of molecules containing the azetidine moiety is diverse and is intrinsically linked to their unique structural and chemical properties. nih.gov Research into their mechanisms of action has revealed interactions with a variety of biological targets and has highlighted the significant role of the inherent ring strain of the four-membered heterocycle.

Interaction with Biological Targets (e.g., Enzymes, Receptors)

Azetidine-containing compounds have been shown to interact with a range of biological targets, including enzymes and receptors, leading to specific pharmacological effects.

One area of investigation has been their activity as inhibitors of GABA (gamma-aminobutyric acid) uptake transporters. Certain azetidin-2-ylacetic acid derivatives have demonstrated potent inhibition of the GAT-1 transporter, with IC50 values in the low micromolar range. nih.gov For example, a derivative with a 4,4-bis(3-methyl-2-thienyl)butenyl moiety exhibited an IC50 of 2.01 µM for GAT-1. nih.gov Other derivatives have shown moderate affinity for both GAT-1 and GAT-3 transporters. nih.gov

In the field of oncology, (R)-azetidine-2-carboxamide derivatives have been developed as potent inhibitors of the STAT3 protein. nih.govacs.org These compounds have been shown to disrupt the DNA-binding activity of STAT3 homodimers with sub-micromolar IC50 values. nih.govacs.org For instance, specific derivatives have reported STAT3 inhibitory potencies (IC50) of 0.55 µM, 0.38 µM, and 0.34 µM. acs.org Isothermal titration calorimetry has confirmed the high-affinity, direct binding of these inhibitors to the STAT3 protein. nih.govacs.org

Additionally, an azetidine analogue of nicotine has been studied for its binding characteristics to the nicotine receptor in rat brain membranes. This research demonstrated high-affinity binding to the receptor, suggesting a potential role for azetidine-containing compounds in modulating nicotinic acetylcholine receptors. nih.gov

Below is a table summarizing the interaction of select azetidine derivatives with their biological targets.

| Compound Class | Biological Target | Measurement | Value |

| Azetidin-2-ylacetic acid derivative | GAT-1 Transporter | IC50 | 2.01 µM |

| Azetidin-2-ylacetic acid derivative | GAT-1 Transporter | IC50 | 2.83 µM |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 Transporter | IC50 | 26.6 µM |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 Transporter | IC50 | 15.3 µM |

| (R)-azetidine-2-carboxamide derivative (5a) | STAT3 | IC50 | 0.55 µM |

| (R)-azetidine-2-carboxamide derivative (5o) | STAT3 | IC50 | 0.38 µM |

| (R)-azetidine-2-carboxamide derivative (8i) | STAT3 | IC50 | 0.34 µM |

| (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine | Nicotine Receptor | Kd (high affinity) | 7 x 10-11 M |

| (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine | Nicotine Receptor | Kd (low affinity) | 1.7 x 10-9 M |

Role of Ring Strain in Biological Activity

The four-membered ring of azetidine possesses a considerable amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a key determinant of the chemical reactivity and, consequently, the biological activity of azetidine-containing molecules. rsc.orgrsc.org While the ring is more stable than the highly reactive aziridine ring, it is significantly more reactive than the five-membered pyrrolidine (B122466) ring. rsc.org

This ring strain can influence how a molecule interacts with its biological target. The rigid conformation imposed by the azetidine ring can pre-organize substituents in a specific spatial orientation, which can lead to a more favorable binding to a receptor or enzyme active site. This can result in a decrease in the entropy of binding and, therefore, a higher affinity for the target.

However, the ring strain also makes the azetidine ring susceptible to nucleophilic attack and ring-opening reactions. nih.gov This reactivity can be a double-edged sword. On one hand, it can be harnessed for certain therapeutic applications where covalent modification of the target is desired. On the other hand, it can lead to instability and undesired reactions in a biological environment, such as the metabolic ring-opening by glutathione, which can affect the drug's half-life and potentially lead to the formation of reactive metabolites. nih.gov The stability of the azetidine ring can be influenced by the nature and position of its substituents. For example, N-aryl azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition. nih.gov Therefore, a key aspect of designing bioactive azetidine-containing molecules is to balance the beneficial conformational constraints and potential for enhanced binding affinity with the inherent reactivity and potential for instability conferred by the ring strain.

Advanced Research and Theoretical Studies on S Azetidin 2 Ylmethanol

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools in the study of (S)-Azetidin-2-ylmethanol, offering insights into its reactivity, stereochemistry, and potential as a scaffold in medicinal chemistry. These theoretical approaches allow for the investigation of molecular properties and reaction dynamics that can be difficult or costly to explore through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in elucidating the mechanisms of reactions involving this chiral building block. While specific DFT studies focused exclusively on this compound are not extensively reported in publicly available literature, the principles of DFT are widely applied to understand the synthesis and reactivity of related azetidine-containing molecules.

DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows researchers to predict the most likely reaction pathways and to understand the factors that control selectivity. For instance, in the synthesis of derivatives of this compound, DFT could be used to model the cycloaddition reactions that form the azetidine (B1206935) ring, providing insights into the stereochemical outcome. The calculated energy barriers for different pathways can help in optimizing reaction conditions to favor the desired product. Theoretical investigations on related heterocyclic systems have demonstrated the utility of DFT in predicting reaction outcomes and explaining mechanistic details of various organic transformations, including nucleophilic substitutions and ring-opening reactions.

Conformational Analysis and Stereochemical Predictions

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound and its derivatives is crucial for understanding their interactions with biological targets and for predicting the stereochemistry of their reactions. Computational methods, including molecular mechanics and quantum chemical calculations, are employed to determine the preferred conformations of these molecules.

For this compound, the puckering of the four-membered azetidine ring and the orientation of the hydroxymethyl substituent are key conformational features. Theoretical calculations can predict the relative energies of different conformers and the energy barriers to their interconversion. This information is vital for designing molecules with specific shapes to fit into the active sites of enzymes or receptors. Furthermore, in reactions involving the chiral center of this compound, computational models can predict the stereochemical course of the reaction, aiding in the design of stereoselective syntheses. While detailed conformational analyses of this compound itself are not widely published, studies on analogous cyclic systems highlight the power of these predictive methods.

Prediction of Physicochemical and Pharmacokinetic Properties

In the early stages of drug discovery, in silico methods are invaluable for predicting the physicochemical and pharmacokinetic properties of new chemical entities. These predictions help to identify candidates with favorable drug-like properties, reducing the time and cost associated with experimental screening. For this compound and its derivatives, various computational models can be used to estimate properties related to absorption, distribution, metabolism, and excretion (ADME).

These predictive models are often based on quantitative structure-property relationships (QSPR) and rely on a range of molecular descriptors. Properties such as lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors can be calculated. Pharmacokinetic parameters like human intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes can also be estimated. The following table provides an example of predicted properties for this compound, illustrating the type of data generated in such studies. peerscientist.comscribd.comresearchgate.netnih.govrsc.org

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 87.12 | Influences size and diffusion characteristics. |

| logP (Octanol/Water Partition Coefficient) | -1.2 | Indicator of lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | 32.26 | Relates to hydrogen bonding potential and permeability. |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. |

| Aqueous Solubility (logS) | 0.5 | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeation | Low | Predicts potential for central nervous system activity. |

Spectroscopic and Analytical Techniques for Structural Elucidation of Derivatives

The synthesis of new derivatives of this compound necessitates robust analytical techniques for their structural confirmation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of structural elucidation in modern organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, as well as its connectivity and stereochemistry. For derivatives of this compound, ¹H and ¹³C NMR are routinely used to confirm the successful modification of the parent molecule.

In the ¹H NMR spectrum of a derivative, the chemical shifts, coupling constants, and multiplicities of the signals corresponding to the azetidine ring protons and the methylene (B1212753) protons of the hydroxymethyl group can confirm the integrity of the core structure. The appearance of new signals will correspond to the newly introduced substituents. For example, in an N-acylated derivative, one would expect to see signals for the acyl group protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the azetidine ring are particularly sensitive to substitution, providing further evidence of successful derivatization. ¹⁵N NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom in the azetidine ring.

The following table illustrates the kind of NMR data that would be expected for a hypothetical N-benzoyl derivative of this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine-CH | ~4.5-4.7 (m) | ~60-65 |

| Azetidine-CH₂ (adjacent to N) | ~3.8-4.2 (m) | ~50-55 |

| Azetidine-CH₂ (β to N) | ~2.2-2.6 (m) | ~20-25 |

| -CH₂OH | ~3.6-3.9 (m) | ~65-70 |

| Benzoyl-ArH (ortho) | ~7.8-8.0 (d) | ~128-130 |

| Benzoyl-ArH (meta/para) | ~7.4-7.6 (m) | ~127-132 |

| Benzoyl-C=O | - | ~165-170 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For derivatives of this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the synthesized compounds.

In addition to providing the molecular weight, MS can also offer structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. For instance, in an N-acylated derivative of this compound, common fragmentation pathways might include the loss of the acyl group or the cleavage of the azetidine ring. By analyzing these fragmentation patterns, chemists can piece together the structure of the molecule. Techniques such as tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions, providing even more detailed structural insights.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive and powerful technique for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. yakhak.orgtcichemicals.com The method relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides detailed information about the spatial arrangement of atoms, allowing for the establishment of the relative and absolute stereochemistry. yakhak.orgnih.gov

The determination of absolute configuration is possible due to the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. semmelweis.hu This effect creates small but measurable differences between the intensities of Bijvoet pairs (reflections hkl and -h-k-l), breaking Friedel's law and allowing the true handedness of the molecule to be determined. semmelweis.hu

For light-atom organic molecules such as this compound, which contains only carbon, hydrogen, nitrogen, and oxygen, the anomalous scattering effect is weak. Historically, the presence of a heavier atom (like a halogen or sulfur) was considered necessary for a reliable determination. semmelweis.hu However, advancements in diffractometer technology and data analysis methods have made it increasingly possible to determine the absolute configuration of molecules containing only light atoms, provided that high-quality crystals can be obtained and the data is collected with high precision. semmelweis.hu

In practice, obtaining single crystals of a small, polar, and relatively flexible molecule like this compound can be challenging. If the parent compound does not crystallize readily, a common strategy involves derivatization. By reacting the alcohol or the amine functionality with a suitable chiral or achiral reagent, a crystalline derivative, such as a salt (e.g., hydrochloride, tartrate) or an ester (e.g., p-bromobenzoate), can be formed. The presence of a heavier atom like bromine in a p-bromobenzoate derivative, for instance, would significantly enhance the anomalous scattering signal, facilitating a more straightforward and confident assignment of the absolute configuration of the chiral center.

A search of publicly available crystallographic databases did not yield a specific crystal structure for the parent compound this compound. Therefore, a representative data table with crystallographic parameters cannot be provided at this time.

Enantiomeric Purity Determination and Chiral Separations

The assessment of enantiomeric purity is critical in asymmetric synthesis and for the characterization of chiral compounds. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a primary method for separating enantiomers, while various spectroscopic techniques are used to determine the enantiomeric excess.

Chiral Stationary Phase HPLC

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is one of the most powerful and widely used techniques for the separation of enantiomers. nih.gov The principle lies in the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation.

For the separation of amino alcohols like this compound, polysaccharide-based CSPs are particularly effective. yakhak.orgnih.govnih.gov These CSPs are typically derived from cellulose (B213188) or amylose (B160209) that has been functionalized with derivatives such as phenylcarbamates (e.g., tris(3,5-dimethylphenyl)carbamate). nih.govresearchgate.net The chiral recognition mechanism of these polysaccharide-based phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance as the analyte fits into the chiral grooves or cavities of the helical polymer structure. researchgate.netchiralpedia.com

The choice of mobile phase is crucial for achieving optimal separation. sigmaaldrich.com In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with alcohols (such as ethanol (B145695) or isopropanol) are commonly used. scirp.orgsemanticscholar.org Small amounts of an amine additive, like diethylamine (B46881) (DEA), may be added to the mobile phase to improve peak shape and reduce tailing when analyzing basic compounds like azetidines. chromatographyonline.com Based on methods developed for structurally related azetidine compounds and other chiral amines, a representative method for the enantiomeric separation of azetidin-2-ylmethanol (B112356) can be proposed. yakhak.orgscirp.orgsemanticscholar.org

| Parameter | Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak IA, AS-H) | Provides chiral recognition environment for enantiomer interaction. scirp.orgsemanticscholar.org |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | Standard analytical column dimensions for high efficiency. scirp.orgsemanticscholar.org |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v) | Solvent system for normal-phase chromatography; DEA is a basic modifier to improve peak shape. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | Typical flow rate for standard bore columns. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Detection wavelength suitable for compounds lacking a strong chromophore. |

Enantiomeric Excess (ee) Determination Methods